7-Methyl-1, 6-naphthyridine-5 (6H)-one
Description
7-Methyl-1,6-naphthyridine-5(6H)-one is a bicyclic heterocyclic compound featuring a naphthyridine core with a methyl group at the 7-position and a ketone at the 5(6H)-position. Its synthesis involves the condensation of 2-acetonylpyridine-3-carboxylic acid with ammonia, yielding the target compound in a straightforward reaction . This derivative is notable for its pharmaceutical relevance, particularly as a poly(ADP-ribose) polymerase (PARP) inhibitor in the treatment of gout and related inflammatory diseases .
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
7-methyl-6H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C9H8N2O/c1-6-5-8-7(9(12)11-6)3-2-4-10-8/h2-5H,1H3,(H,11,12) |
InChI Key |
SVXFJPJHTJQGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=O)N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Bioactivity
- 7-Methyl vs. 8-Bromo Derivatives : The 7-methyl group in the target compound enhances steric accessibility compared to the electron-withdrawing bromine at the 8-position in 8-bromo-1,6-naphthyridin-5(6H)-one. Bromine substitution may increase electrophilicity, favoring nucleophilic aromatic substitution reactions .
- Fluorinated Derivatives: Compounds like 2-((3-fluorophenoxy)methyl)-6-methyl variants exhibit improved lipophilicity and metabolic stability due to fluorine’s electronegativity, making them candidates for CNS-targeting drugs .
Pharmacological Relevance
- 7-Methyl-1,6-naphthyridine-5(6H)-one is explicitly cited as a PARP inhibitor, contrasting with 7,8-dihydro derivatives, which are structural analogs explored for mimicking bioactive conformations . The unsuccessful synthesis of 4,6-dihydro-1,6-naphthyridin-5(1H)-one underscores the stability challenges in certain naphthyridine systems .
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